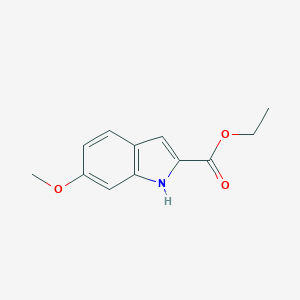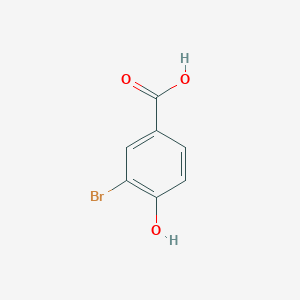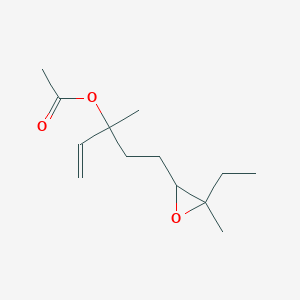
1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate, also known as MEMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMA is a colorless liquid with a distinct odor and is used in the synthesis of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate is still not fully understood. It is believed that 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can form covalent bonds with various nucleophiles, such as amino acids, DNA bases, and sulfhydryl groups. This can lead to the modification of biomolecules and affect their function. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can also interact with cell membranes and disrupt their structure and function.
Biochemical and Physiological Effects
1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate has been shown to have cytotoxic and genotoxic effects in various cell lines. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can induce cell death through apoptosis and necrosis pathways. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can also cause DNA damage, including strand breaks and base modifications. In animal studies, 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate has been shown to cause liver and kidney damage, as well as reproductive toxicity. However, the exact mechanisms underlying these effects are still unclear and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate has several advantages for lab experiments, including its high purity, stability, and reactivity. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can be easily incorporated into various polymer systems and can provide unique properties. However, 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can be hazardous to handle and requires proper safety precautions. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can also be expensive and may not be readily available in some regions.
Direcciones Futuras
There are several future directions for 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate research, including:
1. Investigation of the mechanism of action of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate and its interactions with biomolecules.
2. Development of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate-containing materials with improved properties, such as biocompatibility and biodegradability.
3. Exploration of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate as a potential drug delivery system for various therapeutics.
4. Investigation of the toxicological effects of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate and its potential environmental impact.
5. Development of new synthesis methods for 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate with improved yields and efficiency.
Conclusion
In conclusion, 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate is a chemical compound with significant potential in various fields, including polymer chemistry, materials science, and biomedical engineering. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can be synthesized through a two-step process and has unique properties that can be used to develop novel materials. However, 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can also have cytotoxic and genotoxic effects and requires proper safety precautions. Further research is needed to fully understand the mechanism of action of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate and its potential applications.
Métodos De Síntesis
1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can be synthesized through a two-step process involving the epoxidation of 4-methyl-1-pentene followed by the reaction of the resulting epoxide with acetic acid. The epoxidation reaction can be carried out using various oxidizing agents, such as m-chloroperbenzoic acid, hydrogen peroxide, and tert-butyl hydroperoxide. The reaction conditions, including temperature, pressure, and catalysts, can be optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate has been extensively studied for its potential applications in various fields, including polymer chemistry, materials science, and biomedical engineering. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can be used as a monomer to synthesize polymers with unique properties, such as high glass transition temperature, good adhesion, and low shrinkage. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate-containing polymers can be used in coatings, adhesives, and composites. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can also be used as a crosslinking agent for epoxy resins, providing improved mechanical properties and thermal stability. In biomedical engineering, 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate-containing hydrogels have shown promising results as drug delivery systems and tissue engineering scaffolds.
Propiedades
Número CAS |
10378-82-2 |
|---|---|
Nombre del producto |
1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate |
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
[5-(3-ethyl-3-methyloxiran-2-yl)-3-methylpent-1-en-3-yl] acetate |
InChI |
InChI=1S/C13H22O3/c1-6-12(4,15-10(3)14)9-8-11-13(5,7-2)16-11/h6,11H,1,7-9H2,2-5H3 |
Clave InChI |
ZQIIAKHOIHRGSM-UHFFFAOYSA-N |
SMILES |
CCC1(C(O1)CCC(C)(C=C)OC(=O)C)C |
SMILES canónico |
CCC1(C(O1)CCC(C)(C=C)OC(=O)C)C |
Otros números CAS |
10378-82-2 1044-90-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



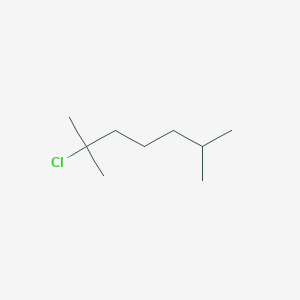
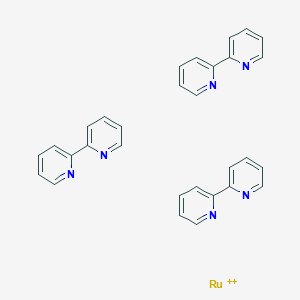

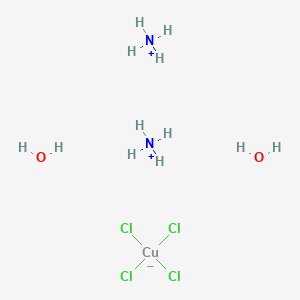

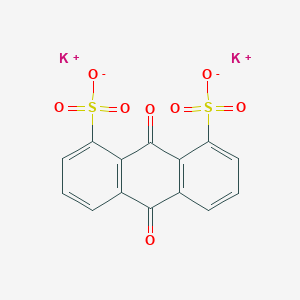
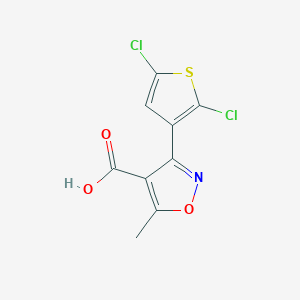

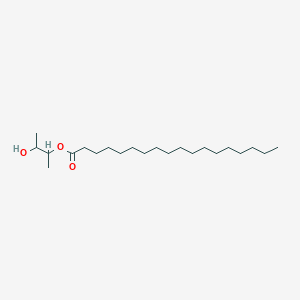
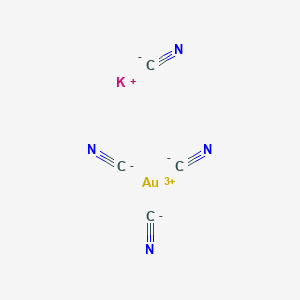
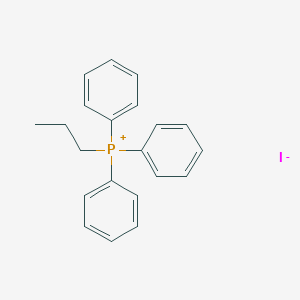
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
